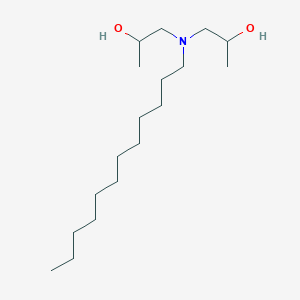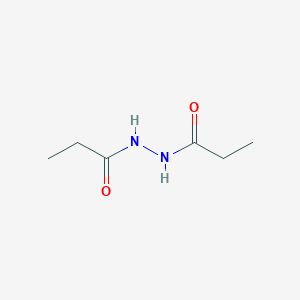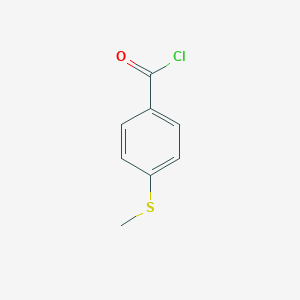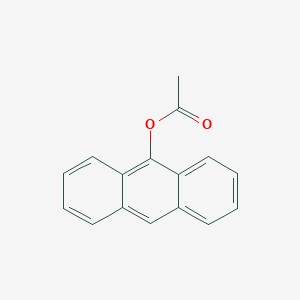
9-Anthryl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Anthryl acetate is an organic compound that belongs to the group of anthracene derivatives. It is widely used in scientific research as a fluorescent probe due to its excellent photophysical properties.
Mecanismo De Acción
The mechanism of action of 9-Anthryl acetate is based on its ability to bind to biological molecules and emit fluorescence upon excitation. It can bind to proteins, nucleic acids, and lipids, and its fluorescence properties change depending on the environment it is in. This makes it an excellent tool for studying the structure and function of biomolecules.
Efectos Bioquímicos Y Fisiológicos
9-Anthryl acetate has no known biochemical or physiological effects on living organisms. It is considered safe to use in laboratory experiments when handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-Anthryl acetate in laboratory experiments include its excellent photophysical properties, its ability to bind to a wide range of biological molecules, and its low toxicity. However, it has limitations such as its sensitivity to pH and temperature changes, its tendency to aggregate in solution, and its potential to interfere with biological processes if used in high concentrations.
Direcciones Futuras
For the use of 9-Anthryl acetate in scientific research include its application in the development of new diagnostic tools for diseases, the study of protein-protein interactions, and the investigation of biological processes at the single-molecule level. Additionally, the development of new derivatives of 9-Anthryl acetate with improved properties is an area of active research.
Métodos De Síntesis
The synthesis of 9-Anthryl acetate can be achieved through a Friedel-Crafts acylation reaction between anthracene and acetyl chloride in the presence of aluminum chloride. The reaction yields 9-Anthryl acetate as a white crystalline solid with a melting point of 103-105°C.
Aplicaciones Científicas De Investigación
9-Anthryl acetate is widely used as a fluorescent probe in scientific research due to its excellent photophysical properties. It has a high quantum yield, good photostability, and a long fluorescence lifetime. These properties make it an ideal probe for studying biomolecules and biological processes.
Propiedades
Número CAS |
1499-12-3 |
|---|---|
Nombre del producto |
9-Anthryl acetate |
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
anthracen-9-yl acetate |
InChI |
InChI=1S/C16H12O2/c1-11(17)18-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3 |
Clave InChI |
JNPODXPXHNFGDL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |
SMILES canónico |
CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Otros números CAS |
1499-12-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



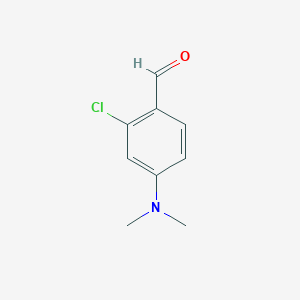
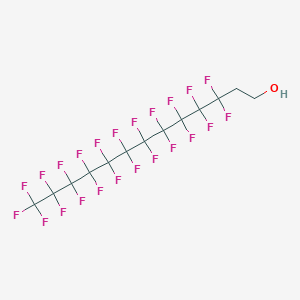
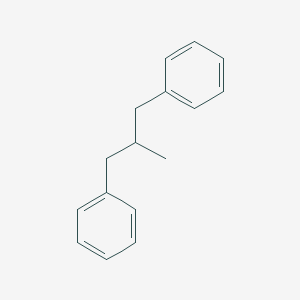
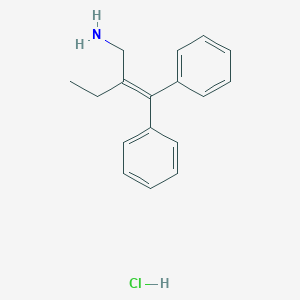
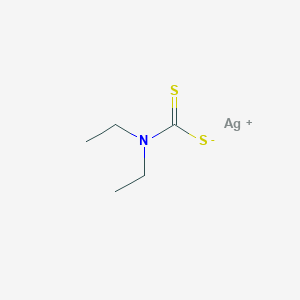
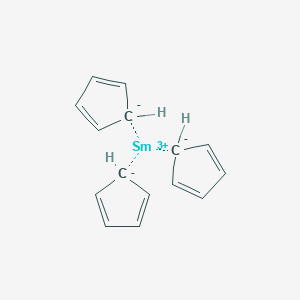
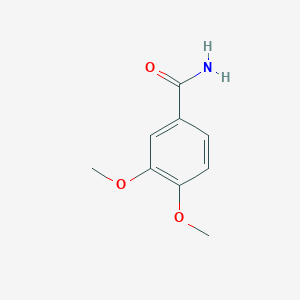
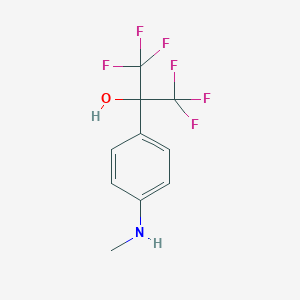

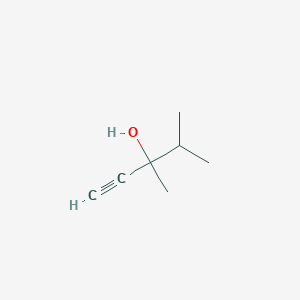
![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)
